molecular formula C24H15NO2S B11709533 3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B11709533
M. Wt: 381.4 g/mol
InChI Key: YNZQBYFDHBPBQL-UHFFFAOYSA-N
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Description

3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of biphenyl, thiazole, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-2H-CHROMEN-2-ONE apart is its unique combination of these three moieties, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C24H15NO2S

Molecular Weight

381.4 g/mol

IUPAC Name

3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C24H15NO2S/c26-24-20(14-19-8-4-5-9-22(19)27-24)23-25-21(15-28-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15H

InChI Key

YNZQBYFDHBPBQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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